Nafadotride

Descripción general

Descripción

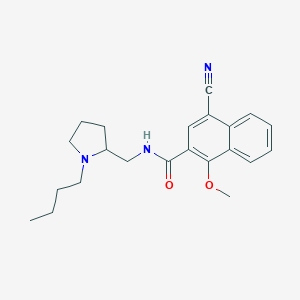

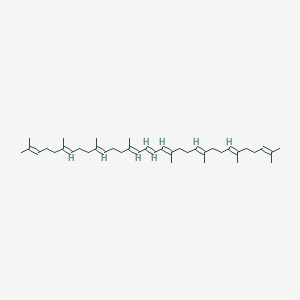

Nafadotride is a naphthalenecarboxamide resulting from the formal condensation of the carboxylic acid group of 4-cyano-1-methoxynaphthalene-2-carboxylic acid with the primary amino group of 1-(1-butylpyrrolidin-2-yl]methanamine . It is a highly potent, competitive, preferential dopamine D3 receptor antagonist, centrally active upon systemic administration . It has a role as a dopaminergic antagonist .

Synthesis Analysis

Nafadotride is synthesized through the formal condensation of the carboxylic acid group of 4-cyano-1-methoxynaphthalene-2-carboxylic acid with the primary amino group of 1-(1-butylpyrrolidin-2-yl]methanamine .

Molecular Structure Analysis

The molecular formula of Nafadotride is C22H27N3O2 . The InChI representation is InChI=1S/C22H27N3O2/c1-3-4-11-25-12-7-8-17 (25)15-24-22 (26)20-13-16 (14-23)18-9-5-6-10-19 (18)21 (20)27-2/h5-6,9-10,13,17H,3-4,7-8,11-12,15H2,1-2H3, (H,24,26) .

Chemical Reactions Analysis

As a naphthalenecarboxamide, Nafadotride is formed from the formal condensation of the carboxylic acid group of 4-cyano-1-methoxynaphthalene-2-carboxylic acid with the primary amino group of 1-(1-butylpyrrolidin-2-yl]methanamine .

Physical And Chemical Properties Analysis

Nafadotride has a molecular weight of 365.5 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 556.5±40.0 °C at 760 mmHg, and a flash point of 290.4±27.3 °C . It has 5 H bond acceptors, 1 H bond donor, and 8 freely rotating bonds .

Aplicaciones Científicas De Investigación

Neuropharmacology: Dopamine D3 Receptor Antagonism

Nafadotride is a potent and selective antagonist for the dopamine D3 receptor. It has been shown to inhibit the binding of [125I]iodosulpride at recombinant human dopamine D3 receptors with high affinity . This property makes it valuable for studying the role of D3 receptors in neuropharmacology, particularly in the context of psychiatric disorders such as schizophrenia, where D3 receptors are implicated.

Behavioral Studies: Locomotor Activation

In rodent models, Nafadotride has been observed to activate locomotion . This effect is particularly notable because it occurs at low dosages that do not modify striatal homovanillic acid levels, suggesting a specific dopaminergic action that could be leveraged in research into motor function and its disorders.

Psychopharmacology: Antipsychotic Drug Target

Due to its selective antagonism of the D3 receptor, Nafadotride is considered a potential target for novel antipsychotic drugs . Its ability to differentiate between D2 and D3 receptors in vivo makes it a promising candidate for developing medications with fewer extrapyramidal side effects.

Addiction Research: Modulation of Cocaine Reinforcement

Nafadotride’s role in modulating the reinforcing properties of cocaine has been explored, given the D3 receptor’s involvement in the mesolimbic dopamine system . This application is crucial for understanding addiction mechanisms and developing therapeutic interventions.

Comparative Pharmacology: Alternative to Traditional Antagonists

Studies have compared the effects of Nafadotride with other dopamine receptor antagonists like haloperidol (D2 antagonist) and clozapine (D4 antagonist) . Such comparative analyses are essential for pharmacological research, providing insights into the specificity and efficacy of different drug classes.

Molecular Biology: Receptor Binding and Activity

Nafadotride’s interaction with dopamine receptors has been studied in transfected cells, where it competitively antagonizes the mitogenetic response induced by dopamine agonists . This application is significant for molecular biology research, where understanding receptor-ligand interactions is fundamental.

Neuroscience: In Vivo Receptor Occupancy

Research involving Nafadotride has also focused on in vivo occupancy of dopamine receptors, particularly the D2 subtype . This is important for neuroscience studies aiming to map the distribution and density of dopamine receptors in the brain.

Mecanismo De Acción

Target of Action

Nafadotride is a dopamine antagonist with a reasonable selectivity for the D3 subtype . It exhibits selectivity between D2 and D3 dopamine receptors . The D3 receptor is of particular interest because its mRNA is expressed preferentially in brain regions such as the nucleus accumbens, olfactory tubercle, and islands of Calleja . These brain regions are terminal fields of the mesolimbic dopamine projection, which is hypothesized to be involved in producing psychotic symptoms in schizophrenia .

Mode of Action

Nafadotride acts as a competitive antagonist at the D3 receptor . It inhibits the binding of dopamine to the D3 receptor, thereby blocking the actions of dopamine or exogenous agonists . The levoisomer of Nafadotride displays an apparent Ki value of 0.3 nM at the dopamine D3 receptor, but is 10 times less potent at the human recombinant dopamine D2 receptor .

Pharmacokinetics

It has been shown that nafadotride displaces in vivo n-[3h]propylnorapomorphine accumulation at lower dosage and for longer periods in limbic structures, containing both dopamine d2 and d3 receptors .

Safety and Hazards

If inhaled, Nafadotride should be removed to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration . After skin contact, flush with copious amounts of water; remove contaminated clothing and shoes; call a physician . After eye contact, check for and remove contact lenses and flush with copious amounts of water . After swallowing, wash out mouth with copious amounts of water; call a physician .

Propiedades

IUPAC Name |

N-[(1-butylpyrrolidin-2-yl)methyl]-4-cyano-1-methoxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2/c1-3-4-11-25-12-7-8-17(25)15-24-22(26)20-13-16(14-23)18-9-5-6-10-19(18)21(20)27-2/h5-6,9-10,13,17H,3-4,7-8,11-12,15H2,1-2H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZASIQMRGPBCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCC1CNC(=O)C2=C(C3=CC=CC=C3C(=C2)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042603 | |

| Record name | Nafadotride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nafadotride | |

CAS RN |

149649-22-9 | |

| Record name | Nafadotride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149649-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nafadotride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1'R,5'S,9'S,10'S,13'R)-5'-Methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one](/img/structure/B131906.png)

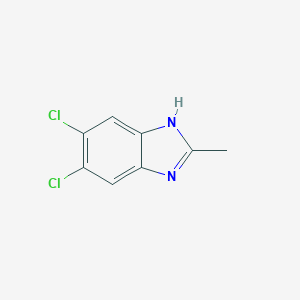

![2-[(2-Methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B131918.png)

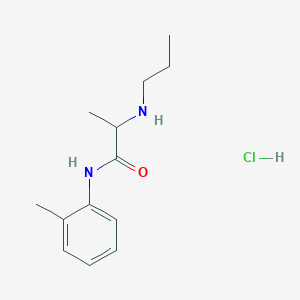

![N-[2-(4-methoxyphenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B131920.png)

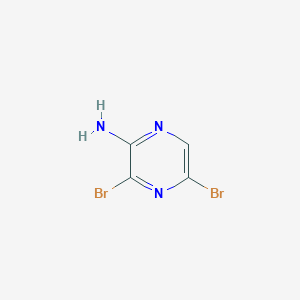

![6,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B131933.png)